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molecular formula C18H17NO3 B8551078 9H-Xanthene-3-carboxamide, N,N-diethyl-9-oxo- CAS No. 825649-24-9

9H-Xanthene-3-carboxamide, N,N-diethyl-9-oxo-

Cat. No. B8551078
M. Wt: 295.3 g/mol
InChI Key: GPQQELNDVHJKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589104B2

Procedure details

Using an adaptation of the method described in Procedure 7, substituting 3-bromo-xanthen-9-one, 3a, for 9-oxo-9H-xanthene-3-carboxylic acid diethylamide, 6a (13.69, 46 mmol) and 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester for N-carbethoxynortropinone, the title compound 3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane, 1b was obtained. MS m/z (MH+) 368.0/370.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C([O:21][C:22]([N:24]1[CH:29]2CC[CH:25]1[CH2:26]C(=O)[CH2:28]2)=O)(C)(C)C.[Br:33][C:34]1[CH:35]=[CH:36][C:37]2[C:38](=[C:48]3[CH2:54][CH:53]4[NH:55][CH:50]([CH2:51][CH2:52]4)[CH2:49]3)[C:39]3[C:44]([O:45][C:46]=2[CH:47]=1)=[CH:43][CH:42]=[CH:41][CH:40]=3>>[CH2:25]([N:24]([CH2:29][CH3:28])[C:22]([C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:16])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:21])[CH3:26].[Br:33][C:34]1[CH:35]=[CH:36][C:37]2[C:38](=[C:48]3[CH2:54][CH:53]4[NH:55][CH:50]([CH2:51][CH2:52]4)[CH2:49]3)[C:39]3[C:44]([O:45][C:46]=2[CH:47]=1)=[CH:43][CH:42]=[CH:41][CH:40]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)=O
Name
3-(3-bromo-xanthen-9-ylidene)-8-aza-bicyclo[3.2.1]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46 mmol
Name
Type
product
Smiles
BrC=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CC2CCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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